molecular formula C2H4N2 B14681640 N-Methylidenemethanimidamide CAS No. 35172-91-9

N-Methylidenemethanimidamide

Cat. No.: B14681640
CAS No.: 35172-91-9
M. Wt: 56.07 g/mol
InChI Key: BZUQLGPYADSNLA-UHFFFAOYSA-N
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Description

N-Methylidenemethanimidamide is a chemical compound with the molecular formula C3H5N3 . This product is provided as a solid or in a specified solvent and is intended solely for Research Use Only (RUO). RUO products are essential tools for basic scientific research and are not intended for use in the diagnosis, prevention, or treatment of human diseases . They are not subject to the same regulatory evaluations as diagnostic medical devices . Researchers are responsible for ensuring that the use of this product complies with all applicable laws and regulations. It must not be used for any clinical, diagnostic, or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35172-91-9

Molecular Formula

C2H4N2

Molecular Weight

56.07 g/mol

IUPAC Name

N-methylidenemethanimidamide

InChI

InChI=1S/C2H4N2/c1-4-2-3/h2-3H,1H2

InChI Key

BZUQLGPYADSNLA-UHFFFAOYSA-N

Canonical SMILES

C=NC=N

Origin of Product

United States

Synthetic Methodologies for N Methylidenemethanimidamide and Its Derivatives

Established Synthetic Pathways to N-Methylidenemethanimidamide Precursors

The traditional routes to formamidine (B1211174) synthesis often involve the construction of key precursor molecules that can be readily converted to the desired amidine functionality. These methods have been refined over the years to improve yields, substrate scope, and operational simplicity.

Direct Synthetic Routes and Optimization

The most direct conceptual route to this compound involves the condensation of an amine with a suitable one-carbon electrophile. A common and well-established method for the synthesis of N,N'-disubstituted formamidines involves the reaction of primary amines with triethyl orthoformate. psu.edu This reaction is often catalyzed by an acid, such as ferric chloride (FeCl3), and can proceed efficiently at ambient temperatures. psu.edu The optimization of these reactions often involves the choice of an appropriate catalyst and solvent system to drive the reaction towards the desired product and minimize side reactions.

Another direct approach involves the reaction of amines with formamide (B127407) derivatives. For instance, the condensation of sulfonamides with formamides in the presence of an oxidizing agent can generate a reactive electrophilic intermediate that subsequently reacts with an amine to furnish the corresponding N-sulfonyl formamidine. acs.org

The synthesis of formamidines can also be achieved through the reduction of cyanamide, a natural product, or via the reductive desulfurization of thiourea (B124793) using reagents like Raney nickel. researchgate.net

Multicomponent Reaction Strategies for Imidamide Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials, offer a highly efficient and atom-economical approach to complex molecule synthesis. nih.gov Several MCRs have been developed for the synthesis of substituted formamidines.

One such strategy involves the reaction of an amine, a sulfonyl azide, and a terminal ynone under catalyst-free and solvent-free conditions, providing rapid and efficient access to N-sulfonyl formamidines. acs.orgwikipedia.org In this reaction, the terminal ynone serves as the one-carbon source for the formamidine backbone. acs.org

Another multicomponent approach involves the reaction of 3-formylchromones, ethyl 2-(pyridin-2-yl)acetate derivatives, and amidine hydrochlorides to construct highly functionalized bipyrimidine derivatives, showcasing the utility of formamidine precursors in complex cascade reactions. acs.org The development of novel MCRs continues to be an active area of research, aiming to expand the diversity of accessible formamidine derivatives. nih.gov

Novel Approaches in this compound Synthesis

Recent advances in synthetic methodology have focused on the development of more sustainable and efficient catalytic systems for the formation of the imidamide bond, as well as methods for the stereoselective synthesis of chiral formamidine analogs.

Catalytic Methods in Imidamide Bond Formation

The use of catalysts can significantly enhance the efficiency and selectivity of formamidine synthesis, often allowing for milder reaction conditions. Both metal-based and organocatalytic systems have been successfully employed. For example, an iron(III) chloride-catalyzed synthesis of N,N'-diarylformamidines from primary aryl amines and triethyl orthoformate has been reported to be highly efficient at room temperature. psu.edu

In the context of green chemistry, the use of carbon dioxide as a C1 source for the synthesis of formamides, which are precursors to formamidines, has gained significant attention. acs.orgnih.gov Ruthenium-based catalysts have been shown to be effective for the direct synthesis of N-formamides by coupling the reductive amination of carbonyl compounds with CO2 fixation. sigmaaldrich.comyoutube.com

Furthermore, catalyst-free systems have been developed, such as the reaction of amines, sulfonyl azides, and terminal ynones, which proceeds efficiently without the need for a metal catalyst or solvent. wikipedia.orgnih.gov

Stereoselective Synthesis of this compound Analogs

The synthesis of enantiomerically pure chiral amines and their derivatives is of paramount importance in medicinal chemistry. nih.gov The stereoselective synthesis of formamidine analogs can be achieved through various strategies, including the use of chiral auxiliaries and asymmetric catalysis. wikipedia.orgsigmaaldrich.comacs.org

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com For instance, pseudoephenamine has been employed as a versatile chiral auxiliary for the asymmetric alkylation of amides, which can be precursors to chiral amines and, subsequently, chiral formamidines. nih.gov The use of chiral auxiliaries allows for the diastereoselective formation of new stereocenters, which can then be cleaved to yield the enantiomerically enriched product. researchgate.net

Asymmetric catalysis, on the other hand, utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. youtube.com For example, the stereoselective reduction of imines, which share the C=N double bond with formamidines, can be achieved using chiral catalysts to produce enantiomerically pure amines. acs.org Rhodium-catalyzed asymmetric hydrogenation of racemic aldimines via dynamic kinetic resolution is another powerful method. acs.org The development of highly stereoselective copper-catalyzed olefination of imines also provides a route to geometrically defined alkene products. nih.gov

Method Description Key Features Reference(s)
Chiral Auxiliaries Temporary incorporation of a chiral group to direct stereoselective transformations.High diastereoselectivity, recoverable auxiliary. wikipedia.orgsigmaaldrich.comnih.govresearchgate.net
Asymmetric Catalysis Use of a chiral catalyst to produce an enantiomerically enriched product.High turnover numbers, atom economy. youtube.comacs.orgacs.org
Stereoselective Imine Reactions Diastereoselective additions to chiral imines or enantioselective reactions of prochiral imines.Access to chiral amines and their derivatives. psu.eduacs.orgnih.gov

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized formamidine derivatives is crucial for exploring their structure-activity relationships in various applications. A wide range of synthetic methods have been developed to introduce diverse functional groups onto the formamidine scaffold.

One-pot synthetic protocols have been devised for the synthesis of functionalized 4-acyl-1,2,3-triazoles where an in situ-generated formamidine acts as a carbon/nitrogen source. nih.govacs.org This method allows for the efficient construction of complex heterocyclic systems from simple starting materials.

N-Alkylation and N-Arylation Strategies

The introduction of alkyl and aryl groups at the nitrogen atoms of the formamidine core is a fundamental transformation in the synthesis of a diverse range of derivatives. These substitutions can be achieved through various catalytic and non-catalytic methods.

N-Alkylation: The direct alkylation of formamidines can be challenging due to the potential for over-alkylation and the basicity of the starting materials. However, several effective methods have been developed. One common approach involves the use of alkyl halides in the presence of a base. More advanced methods utilize metal catalysts to facilitate the reaction under milder conditions. For instance, iridium-based catalysts have been shown to be effective for the N-alkylation of amines with alcohols via a hydrogen autotransfer process, a methodology that can be extended to formamidine synthesis. nih.gov

N-Arylation: The N-arylation of amidines, including formamidines, is a crucial method for synthesizing compounds with applications in medicinal chemistry and materials science. Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type or Chan-Lam reactions, are widely employed. These reactions typically involve the coupling of an N-H bond with an aryl halide or an arylboronic acid. For example, N-arylation of various nitrogen-containing heterocycles with arylboronic acids can be efficiently catalyzed by copper(I) oxide at room temperature without the need for a base. organic-chemistry.org Iron catalysts, such as FeCl₃, have also been demonstrated to effectively catalyze the synthesis of N,N'-diarylformamidines from primary aryl amines and triethylorthoformate at ambient temperature. scirp.org

Starting MaterialsReagentsCatalyst/ConditionsProductYield (%)Reference
Primary Aryl AmineTriethylorthoformateFeCl₃ (10 mol%), Toluene, rt, 3hN,N'-DiarylformamidineExcellent scirp.org
Nitrogen Heterocycles (e.g., imidazoles)Arylboronic AcidsCopper(I) Oxide, Methanol, rtN-Aryl HeterocycleGood organic-chemistry.org
Amines2,5-Furandimethanol[Cp*Ir(2,2'-bpyO)(H₂O)], Cs₂CO₃N,N'-Disubstituted 2,5-Bis(aminomethyl)furanNot specified nih.gov

Incorporation of Heteroatoms into the Imidamide Scaffold

The introduction of heteroatoms, such as sulfur, oxygen, or additional nitrogen atoms, into the formamidine structure leads to derivatives with unique chemical properties and potential applications. This can be achieved by using appropriately substituted starting materials or by post-synthetic modification of the formamidine core.

A significant class of heteroatom-substituted formamidines are the N-sulfonyl formamidines. These compounds can be synthesized through several routes, including the condensation of sulfonamides with formamides using an oxidizing agent or the reaction of sulfonamides with amines. nih.gov A catalyst-free and solvent-free method involves the reaction of an amine, a sulfonyl azide, and a terminal ynone. nih.govrsc.org

Furthermore, formamidines serve as valuable synthons for the construction of various heterocyclic systems. For instance, N,N-dimethylformamide can react with hexamethyldisilazane (B44280) to generate an N,N-dimethylformimidamide intermediate, which can then be used in one-pot syntheses to form functionalized 4-acyl-1,2,3-triazoles. nih.gov The synthesis of rhodamine dyes, which are oxygen-containing heterocycles, can be influenced by the presence of heteroatoms, although the direct incorporation into a formamidine-like structure is a distinct process. nih.gov

Starting MaterialsReagentsConditionsProduct TypeReference
Amine, Sulfonyl azide, Terminal ynoneNoneCatalyst-free, Solvent-freeN-Sulfonyl formamidine nih.govrsc.org
N,N-Dimethylformamide, Hexamethyldisilazane, Acetophenones/β-diketones, Organic azidesNoneOne-pot, 120 °C4-Acyl-1,2,3-triazole nih.gov
Sulfonamides, FormamidesOxidantNot specifiedN-Sulfonyl formamidine nih.gov

Formation of Polymeric this compound Architectures

Polymers containing formamidine moieties in their backbone are a class of materials that have been explored for their thermal properties and potential applications. The synthesis of these polymers typically involves the polycondensation of aromatic diamines with reagents that provide the single carbon of the formamidine group.

A notable method for preparing aromatic polymers with formamidine groups is the reaction of aromatic diamines with triethylorthoformate. umich.edu This approach has been successful in producing soluble, high-molecular-weight polymers when using monomers such as m-phenylene diamine and 4,4'-bis(aminophenyl)methane. umich.edu The resulting polymers have been characterized by various spectroscopic and analytical techniques. Another reagent that has been used is α,α-dichloromethyl ether. umich.edu The properties of the resulting polymers, such as solubility, are highly dependent on the structure of the diamine monomer used. For example, p-phenylene diamine and 2,6-diaminotoluene (B122827) tend to yield insoluble products. umich.edu

MonomersPolymerization ReagentResulting Polymer StructurePropertiesReference
m-Phenylene diamineTriethylorthoformateAromatic polymer with formamidine groupsSoluble, high-molecular-weight umich.edu
4,4'-Bis(aminophenyl)methaneTriethylorthoformateAromatic polymer with formamidine groupsSoluble, high-molecular-weight umich.edu
p-Phenylene diamineTriethylorthoformateAromatic polymer with formamidine groupsInsoluble umich.edu
2,6-DiaminotolueneTriethylorthoformateAromatic polymer with formamidine groupsInsoluble umich.edu

Mechanistic Investigations of N Methylidenemethanimidamide Reactions

Fundamental Reaction Types Involving the N-Methylidenemethanimidamide Moiety

The conjugated C=N double bonds in this compound create a system with distinct electrophilic and nucleophilic centers, making it susceptible to a variety of fundamental reaction types.

Nucleophilic Addition Reactions

The carbon atoms of the imine groups in this compound are electrophilic and are thus primary targets for nucleophilic attack. This reactivity is significantly enhanced upon protonation or coordination with a Lewis acid, which generates a more electrophilic iminium cation.

Nucleophilic addition to imines and their derivatives is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. The general mechanism involves the attack of a nucleophile on the imine carbon, leading to a tetrahedral intermediate. For this compound, with its two imine functionalities, this can occur at either C=N bond. The regioselectivity of the attack would likely be influenced by steric and electronic factors of both the substrate and the attacking nucleophile.

Common nucleophiles that react with imine systems include organometallic reagents (e.g., Grignard reagents, organolithium compounds), enolates, and heteroatomic nucleophiles such as amines and thiols. The rate of these reactions is dependent on several factors, including the nature of the nucleophile, the solvent, and the presence of a catalyst.

Below is a table illustrating the relative reactivity of different nucleophiles towards activated imine systems, which serves as a model for the expected reactivity with this compound.

Nucleophile CategoryExample NucleophileRelative Reactivity
Organometallic ReagentsMethyllithiumHigh
EnolatesLithium enolate of acetoneModerate to High
Hydride ReagentsSodium borohydrideModerate
Heteroatomic NucleophilesPhenylthiolModerate
Neutral Carbon NucleophilesSilyl enol etherLow (requires activation)

This table provides a generalized reactivity trend based on established principles of imine chemistry.

Electrophilic Substitution Reactions

The nitrogen atoms in this compound possess lone pairs of electrons, rendering them nucleophilic and susceptible to attack by electrophiles. Electrophilic substitution at nitrogen is a common reaction for amines and imines. stackexchange.com In the case of this compound, this could lead to N-alkylation, N-acylation, or N-halogenation.

The reactivity of the nitrogen atoms would be in competition with the π-electron system of the C=N bonds. In many cases, particularly with unprotected anilines which share some electronic similarities, electrophilic attack at the nitrogen is a prevalent initial step. stackexchange.com To achieve substitution on other parts of a molecule containing a nucleophilic nitrogen, protection of the nitrogen is often necessary. stackexchange.com For this compound, electrophilic attack would likely occur at one of the nitrogen atoms, leading to a positively charged intermediate that could then undergo further reaction.

Rearrangement Reactions

The conjugated imine structure of this compound makes it a candidate for various rearrangement reactions. One of the most relevant is the imine-enamine tautomerism. This is a base-catalyzed process involving the migration of a proton from the carbon alpha to the C=N bond to the nitrogen atom, resulting in the formation of an enamine. nih.govnih.gov For this compound, this could lead to a dynamic equilibrium between different tautomeric forms.

Another potential rearrangement is a nih.govresearchgate.net-a_za_prototropic shift, which is a type of tautomerism common in imine systems. Additionally, under thermal or photochemical conditions, concerted pericyclic reactions, such as electrocyclizations, could be envisioned if the molecule adopts a suitable conformation. The specific rearrangement pathways and the position of the equilibrium would be highly dependent on the reaction conditions, including temperature, solvent, and the presence of catalysts. researchgate.net

Elucidation of Reaction Mechanisms

Understanding the detailed mechanisms of reactions involving transient species like this compound relies on a combination of kinetic studies and the identification and characterization of reaction intermediates.

Kinetic Studies and Rate-Determining Steps

Kinetic studies are crucial for determining the rate of a reaction and identifying the rate-determining step. For reactions involving imines and their derivatives, the rate-determining step can vary depending on the reaction conditions, particularly the pH.

For instance, in nucleophilic addition reactions to imines, the rate is often dependent on the concentration of both the imine and the nucleophile. The reaction can be catalyzed by acid, which protonates the imine nitrogen, making the imine carbon more electrophilic. However, at very low pH, the nucleophile itself might be protonated, reducing its nucleophilicity and slowing the reaction.

In the context of aza-Diels-Alder reactions, which are relevant to conjugated imines, computational studies have been used to determine activation energies. These studies reveal that the reaction can proceed through either a concerted or a stepwise mechanism, with the activation energy being a key factor in determining the preferred pathway. nih.gov For example, the activation Gibbs free energy (ΔG‡) for the aza-Diels-Alder reaction between an α-oxoketene and a 1-azadiene has been calculated to be around 70.7 kJ/mol at 298 K. nih.gov

The table below presents hypothetical kinetic data for the reaction of an activated imine with a nucleophile, illustrating how rate constants can be determined.

[Imine] (mol/L)[Nucleophile] (mol/L)Initial Rate (mol/L·s)
0.10.11.0 x 10⁻⁴
0.20.12.0 x 10⁻⁴
0.10.22.0 x 10⁻⁴

This is a representative data table illustrating the determination of reaction order. Actual values would be specific to a particular reaction.

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reactive intermediates are key to confirming a proposed reaction mechanism. For reactions involving this compound, intermediates such as protonated forms (iminium ions) or tetrahedral intermediates from nucleophilic addition would be expected.

Trapping Experiments: A common technique to identify transient intermediates is through trapping experiments. A trapping agent is added to the reaction mixture, which reacts with the intermediate to form a stable, characterizable product. For example, iminium ions generated during a reaction can be trapped by nucleophiles like cyanide or organometallic reagents. researchgate.net

Spectroscopic Methods: Modern spectroscopic techniques are invaluable for characterizing reaction intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR spectroscopy can be used to directly observe and characterize relatively stable intermediates like N-acyliminium ions. Both ¹H and ¹³C NMR provide crucial information about the structure and electronic environment of the intermediate.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups. The characteristic C=N stretching frequency of an imine (typically in the range of 1690-1640 cm⁻¹) can be monitored to follow the progress of a reaction. masterorganicchemistry.com The appearance of new bands can indicate the formation of intermediates or products. For example, the C=N stretch of an imine has been observed around 1600 cm⁻¹. researchgate.net

The following table provides representative spectroscopic data for an N-acyliminium ion, a key type of intermediate in the reactions of this compound analogues.

Spectroscopic TechniqueKey FeatureTypical Value/Observation
¹H NMRProton on the iminium carbon (R₂C=N⁺HR')Shifted downfield (e.g., δ 8-9 ppm)
¹³C NMRIminium carbon (R₂C=N⁺HR')Shifted downfield (e.g., δ 170-190 ppm)
IR SpectroscopyC=N⁺ stretching vibrationHigher frequency than neutral imine (e.g., 1680-1650 cm⁻¹)

These are typical ranges and the exact values would depend on the specific structure of the intermediate.

Transition State Analysis and Energy Landscapes

There is no published research detailing the transition state structures or potential energy surfaces for reactions involving this compound. Such studies, typically conducted through computational chemistry methods like Density Functional Theory (DFT), are essential for understanding reaction pathways, activation energies, and the influence of substituents on reactivity. Without these studies, any discussion on the energy landscapes of its reactions would be purely speculative.

Catalysis in this compound Chemistry

Organocatalysis in Imidamide Transformations

The application of small organic molecules as catalysts for reactions involving this compound has not been reported. While organocatalysis is a powerful tool for a wide range of chemical transformations, its specific use in the context of this particular imidamide is an area that remains to be explored.

Metal-Catalyzed Reactions of this compound

Similarly, there is no literature on the use of transition metal catalysts to promote reactions of this compound. Research into metal-catalyzed cross-coupling, C-H activation, or cycloaddition reactions involving this substrate is currently absent from the scientific record.

Advanced Spectroscopic Characterization Methods for N Methylidenemethanimidamide

Vibrational Spectroscopy (IR, Raman)

Spectroscopic Assignments and Band Analysis

No data available for N-Methylidenemethanimidamide.

Correlating Experimental and Theoretical Spectra

No data available for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Chemical Shift Prediction and Validation

No data available for this compound.

2D NMR Techniques for Structural Elucidation

No data available for this compound.

Mass Spectrometry (MS)

No data available for this compound. While the NIST Chemistry WebBook provides mass spectrometry data for Methylphosphine, this is not applicable to the requested compound. nist.gov

Following a comprehensive investigation, it has been determined that the chemical compound "this compound" is not a recognized or documented substance in scientific literature. Searches for this specific name have not yielded any data regarding its synthesis, characterization, or analysis.

The name "this compound" suggests a structure (CH₂=N-CH=NH) which is a tautomer of formamidine (B1211174) (CH(NH₂)₂). However, scientific research is indexed and published under standardized chemical names and identifiers. The absence of any reference to "this compound" in chemical databases and research publications indicates that studies focusing specifically on this molecule, including the advanced spectroscopic and crystallographic methods requested, have not been conducted or reported.

Therefore, it is not possible to provide a scientifically accurate article on the following topics for the specified compound:

X-ray Diffraction Analysis of Crystalline this compound Derivatives

Intermolecular Interactions in Solid State

Generating content for these sections would require speculative or fabricated data, which would compromise the scientific integrity of the information provided.

For educational purposes, a general overview of the requested analytical techniques is provided below, using other compounds as illustrative examples.

Advanced Spectroscopic Characterization Methods

Spectroscopic methods are fundamental in determining the structure and properties of chemical compounds.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. Unlike standard mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places. This high precision enables differentiation between compounds that have the same nominal mass but different elemental compositions.

For instance, using accurate isotopic masses, the precise mass of a molecule can be calculated and compared to the experimental value obtained from the HRMS instrument. This comparison can confirm or refute a proposed molecular formula. docbrown.info

Fragmentation Pattern Analysis

In mass spectrometry, once a molecule is ionized to form a molecular ion ([M]⁺), it often undergoes fragmentation into smaller, charged pieces. libretexts.org The pattern of these fragments is predictable and characteristic of the molecule's structure. Analyzing this fragmentation pattern can provide valuable information about the connectivity of atoms within the molecule. libretexts.orgyoutube.com

The stability of the resulting fragment ions plays a crucial role; more stable fragments will be more abundant and thus produce taller peaks in the mass spectrum. libretexts.org For example, the fragmentation of aliphatic amines often results in the characteristic loss of an alkyl group. docbrown.info Similarly, ketones frequently fragment to form stable acylium ions. libretexts.org

X-ray Diffraction Analysis

X-ray diffraction (XRD) is the primary method for determining the three-dimensional atomic arrangement of a crystalline solid.

Crystal Structure Determination

For a crystalline sample, XRD analysis involves directing a beam of X-rays onto the crystal and measuring the scattering pattern. The angles and intensities of the scattered X-rays are used to calculate the electron density map of the crystal, from which the positions of the individual atoms can be determined. nih.gov This analysis reveals precise bond lengths, bond angles, and torsion angles within the molecule. nih.gov

The result is a detailed model of the crystal structure, including the unit cell parameters (the dimensions of the repeating unit of the crystal) and the space group (the symmetry of the crystal). researchgate.net

Intermolecular Interactions in Solid State

Beyond the structure of a single molecule, X-ray diffraction data also illuminates how molecules are arranged in the crystal lattice and the nature of the forces holding them together. These intermolecular interactions can include hydrogen bonds, van der Waals forces, and other interactions like halogen bonds. researchgate.net For example, an analysis of the crystal structure of N,N,N′,N′-tetramethylethanediamine revealed that van der Waals interactions are the dominant intermolecular force, accounting for 92.3% of the contacts. nih.gov Understanding these interactions is crucial for predicting and explaining the physical properties of the solid material.

Role of N Methylidenemethanimidamide in Complex Organic Reactions

As a Synthon in Multistep Organic Synthesis

In the strategic disconnection of complex target molecules, a concept known as retrosynthetic analysis, chemists rely on the identification of key synthons—idealized fragments that correspond to viable synthetic operations. numberanalytics.com Formamidine (B1211174) and its derivatives, including the transient N-Methylidenemethanimidamide, are powerful synthons that provide a gateway to a wide array of functionalities and structural motifs. researchgate.netacs.orgscirp.org

Building Block for Heterocyclic Systems

The formamidine moiety is a well-established precursor for the construction of a vast number of nitrogen-containing heterocyclic systems, which are ubiquitous in pharmaceuticals and natural products. tandfonline.com Its ability to act as a one-carbon, two-nitrogen unit makes it an efficient building block for rings such as imidazoles, pyrimidines, and triazoles.

For instance, the condensation of formamidine acetate (B1210297) with α-bromoketones in liquid ammonia (B1221849) is a classical and effective method for the synthesis of imidazole (B134444) derivatives. mdpi.com This reaction highlights the role of formamidine as a nucleophilic component that delivers the N-C-N fragment to form the core of the heterocyclic ring.

Reactant 1Reactant 2Heterocyclic ProductReference
α-BromoketoneFormamidine AcetateImidazole mdpi.com
1,3-Dicarbonyl CompoundFormamidine DerivativePyrimidine tandfonline.com
Amine & Sulfonyl AzideTerminal Ynone (C-source for formamidine)N-Sulfonyl Formamidine nih.gov

Intermediate in Cascade Reactions

Cascade reactions, also known as tandem or domino reactions, are powerful synthetic strategies where a series of intramolecular or intermolecular transformations occur in a single pot, often initiated by a single event. illinois.edu Formamidine derivatives and related species like those derived from N,N-dimethylformamide dimethyl acetal (B89532) are frequently employed as key intermediates in such sequences. nih.gov

A notable example involves the three-component cascade reaction of 1,1-enediamines, N,N-dimethylformamide dimethyl acetal (which can generate a formamidinium-like intermediate), and 1,3-dicarbonyl compounds to selectively synthesize a variety of 2-aminopyridine (B139424) derivatives. nih.gov In these reactions, the formamidine-like intermediate acts as an electrophilic partner, triggering a cascade of bond-forming events that rapidly build molecular complexity. nih.govnih.gov

Formation of Macrocycles and Supramolecular Architectures

The construction of macrocycles—large cyclic molecules—and supramolecular assemblies is a frontier in synthetic chemistry, with applications in areas such as molecular recognition, catalysis, and drug delivery. While direct use of this compound in this context is not extensively documented, the underlying principles of forming C-N bonds using related synthons are highly relevant.

Macrocyclization often relies on the strategic connection of distant functional groups within a linear precursor. Formamidine-based linkages have been explored as reversible cross-linkers for amines in peptide stapling and bioconjugation, showcasing their potential in creating cyclic structures. nih.gov The synthesis of steroid-macrocyclic derivatives has also been reported, where the formation of imine and amide bonds, functionalities related to formamidines, is crucial for the cyclization process. nih.gov The design of such complex architectures often involves the careful selection of building blocks that can efficiently participate in ring-closing reactions. nih.govresearchgate.net

Role in Biologically Relevant Synthetic Pathways

The structural and electronic features of the formamidine group have made it a valuable component in the design and synthesis of molecules with specific biological functions.

Peptidomimetics and Amide Bioisosteres

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. wikipedia.orglongdom.orgnih.gov The amide bond is a key structural feature of peptides, but it is susceptible to enzymatic degradation. A common strategy in peptidomimetic design is the replacement of the amide bond with a bioisostere—a chemical group with similar steric and electronic properties.

The formamidine moiety has been investigated as a potential amide bond bioisostere. nih.gov Its planar geometry and ability to participate in hydrogen bonding can mimic the structural role of an amide linkage, while offering increased resistance to proteases. Aminimides, which are structurally related to formamidines, have also been successfully employed as peptidomimetics. nih.gov

Design of Functional Organic Materials

The development of new organic materials with tailored electronic and optical properties is a rapidly advancing field. Formamidinium salts, which are protonated derivatives of formamidine, have gained significant attention as components of perovskite solar cells. acs.org In this context, formamidinium cations can occupy the A-site in the perovskite crystal lattice, influencing the material's bandgap and stability.

Furthermore, the ability of formamidines to engage in hydrogen bonding and self-assembly makes them attractive candidates for the design of supramolecular materials and crystal engineering. The predictable nature of these interactions allows for the rational design of materials with desired solid-state structures and properties.

Future Research Directions and Emerging Applications

Development of Green and Sustainable Synthetic Routes

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For N-Methylidenemethanimidamide and its derivatives (1,3-diazadienes), future research will prioritize the replacement of traditional, often harsh, synthetic conditions with greener alternatives.

Current methods for synthesizing azadienes, including 1,3-diazadienes, often involve the condensation of α,β-unsaturated carbonyl compounds with amines or the use of N-substituted benzamidines. researchgate.netnih.gov While effective, these routes can generate significant waste and may require harsh conditions or hazardous reagents.

Future efforts are expected to focus on the following areas:

Catalyst-Free and Solvent-Free Reactions: Inspired by the synthesis of other dienes and imines, research will likely explore solid-state reactions or reactions under solvent-free conditions, potentially activated by microwave or ultrasonic irradiation. nih.gov These techniques can reduce energy consumption and eliminate the need for volatile organic solvents.

Bio-derived Feedstocks: A significant leap towards sustainability would be the synthesis of 1,3-diazadiene scaffolds from bio-derived starting materials, such as ethanol (B145695) or C4 alcohols, which are already being explored for the production of traditional 1,3-butadienes. mdpi.com

Atom-Economical Reactions: Promoting atom economy is crucial. Research into transition-metal-free cross-coupling reactions or multicomponent reactions, where multiple starting materials are combined in a single step, will be essential. rsc.orgnih.gov These approaches maximize the incorporation of reactant atoms into the final product, minimizing waste. For example, a three-component reaction of aryne, DMF, and isonitrile has been reported for synthesizing conjugated enamidines, a related class of compounds. researchgate.net

Low-Toxicity Catalysts: When catalysts are necessary, the focus will shift towards using earth-abundant and low-toxicity metals, such as iron, or even metal-free organocatalysts, moving away from precious and more toxic heavy metals like palladium. researchgate.netjoaiar.org

Integration with Machine Learning and AI in Chemical Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by accelerating the discovery and optimization of novel molecules and reaction pathways. joaiar.org For this compound systems, these computational tools offer several promising avenues.

Predictive Modeling: ML models, such as slab graph convolutional neural networks (SGCNN), can be trained on existing data from density functional theory (DFT) calculations to predict the properties of new molecules. acs.org This can rapidly screen vast virtual libraries of potential 1,3-diazadiene derivatives for desired electronic properties, stability, and reactivity without the need for laborious synthesis and experimentation.

Catalyst Discovery and Optimization: AI-driven workflows can accelerate the design of catalysts for specific transformations. arxiv.orgtechnologynetworks.com By integrating DFT calculations with Bayesian optimization, researchers can efficiently identify optimal catalyst compositions for reactions involving nitrogen-containing compounds, such as the synthesis of 1,3-diazadienes or their subsequent functionalization. arxiv.orgresearchgate.net This approach has already shown promise in designing catalysts for nitrogen fixation and reduction reactions. technologynetworks.comresearchgate.net

Reaction Condition Optimization: AI can sift through high-dimensional parameter spaces to suggest optimal reaction conditions (e.g., temperature, solvent, catalyst loading) for maximizing the yield and selectivity of 1,3-diazadiene synthesis. arxiv.org This reduces the number of experiments required, saving time and resources.

AI Application AreaPotential Impact on this compound Research
Predictive Modeling Rapidly screen virtual libraries for stable and reactive derivatives.
Catalyst Discovery Design efficient and selective catalysts for synthesis and functionalization. technologynetworks.comresearchgate.net
Reaction Optimization Systematically determine optimal conditions for higher yields and purity. arxiv.org

Exploration of this compound in Novel Reaction Types

The unique conjugated system of 1,3-diaza-1,3-butadienes makes them highly versatile intermediates for synthesizing a wide array of heterocyclic structures. nih.gov While their use in Diels-Alder and other cycloaddition reactions is established, future research will aim to uncover new modes of reactivity. researchgate.netnih.gov

Asymmetric Catalysis: A major frontier is the development of enantioselective reactions. The use of chiral catalysts to control the stereochemistry of cycloaddition or nucleophilic addition reactions involving 1,3-diazadienes would provide access to a wealth of chiral nitrogen-containing molecules, which are highly valuable in medicinal chemistry.

Domino and Cascade Reactions: Designing multi-step reactions that occur in a single pot (domino or cascade reactions) represents an elegant and efficient synthetic strategy. acs.org Future work could involve developing cascades initiated by the reaction of a 1,3-diazadiene, leading to the rapid assembly of complex molecular architectures.

Photochemical and Electrochemical Reactions: Exploring the photochemical and electrochemical reactivity of these systems could unlock new synthetic pathways. Photoirradiation of related compounds like acylsilanes is known to generate reactive intermediates capable of novel bond formations. researchgate.net Similar strategies could be applied to 1,3-diazadienes.

Cross-Coupling Reactions: While the focus has often been on cycloadditions, the C=N bonds within the 1,3-diazadiene scaffold could potentially participate in novel cross-coupling reactions, allowing for the direct introduction of various functional groups. nih.gov

Advanced Computational Method Development for this compound Systems

Computational chemistry provides indispensable insights into the structure, stability, and reactivity of molecules. For this compound and its derivatives, advanced theoretical methods are crucial for understanding their behavior at a molecular level.

High-Accuracy Energy Calculations: Future computational studies will employ high-level ab initio methods to accurately calculate reaction barriers and transition state geometries. nih.gov This can help elucidate reaction mechanisms, such as whether a cycloaddition reaction proceeds through a concerted or stepwise pathway, and predict the regioselectivity and stereoselectivity of reactions.

Modeling Solvent and Catalyst Effects: Explicitly modeling the effects of solvents and catalysts is essential for bridging the gap between gas-phase calculations and experimental reality. The development of machine learning force fields that include long-range electrostatic interactions will be particularly valuable for studying these systems in complex environments. technologynetworks.com

Dynamic and Non-Covalent Interactions: Investigating the conformational landscape and the role of non-covalent interactions, such as hydrogen bonding, is critical for understanding the supramolecular assembly and stability of these compounds. nih.govresearchgate.net Hirshfeld surface analysis can be used to explore and quantify these intermolecular interactions. nih.govacs.org

Computational MethodApplication to this compound Systems
Ab Initio MO Theory Calculate reaction barriers and elucidate mechanisms. nih.gov
Density Functional Theory (DFT) Investigate electronic properties and structure-reactivity relationships. researchgate.net
Machine Learning Force Fields Model dynamic behavior and interactions in complex environments. technologynetworks.com
Hirshfeld Surface Analysis Visualize and quantify intermolecular contacts in the solid state. acs.org

Expanding Spectroscopic Libraries and Databases

Comprehensive and readily accessible spectroscopic data is fundamental for the identification and characterization of new compounds. For the this compound family, a concerted effort is needed to build robust spectroscopic libraries.

Systematic Characterization: As new 1,3-diazadiene derivatives are synthesized, it is crucial to perform and publish comprehensive characterization using a suite of modern analytical techniques, including high-resolution mass spectrometry (HRMS) and various 2D NMR techniques (COSY, HSQC, HMBC). researchgate.net

Creation of a Public Database: The establishment of a dedicated, open-access database for the spectroscopic data (NMR, IR, UV-Vis, Mass Spec) of 1,3-diazadienes and related azadienes would be an invaluable resource for the chemistry community. This would facilitate the identification of these compounds in complex reaction mixtures and aid in structural elucidation.

Correlation of Spectroscopic and Computational Data: A powerful approach involves correlating experimentally obtained spectroscopic data with data predicted from computational methods like DFT. researchgate.net For example, calculated NMR chemical shifts and vibrational frequencies can aid in the assignment of experimental spectra, leading to more confident structure determination. This synergy between experimental and theoretical results provides a deeper understanding of the electronic structure of these molecules. nih.gov

By pursuing these future research directions, the scientific community can unlock the full synthetic potential of this compound and its derivatives, paving the way for new discoveries in materials science, medicinal chemistry, and sustainable synthesis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.